molecular formula C23H27N3O5S2 B1669022 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime CAS No. 300802-28-2

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime

Cat. No. B1669022
M. Wt: 489.6 g/mol
InChI Key: XYZXEEIUKQGUHB-UHFFFAOYSA-N
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Description

2,7-Bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime (2,7-BPSF-oxime) is a synthetic compound that has recently been studied for its potential to act as a therapeutic agent in various diseases. It has been demonstrated to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and neuroprotective properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for 2,7-BPSF-oxime.

Scientific Research Applications

2,7-BPSF-oxime has been studied for its potential to act as a therapeutic agent in various diseases. In vivo and in vitro studies have been conducted to evaluate its efficacy in treating various conditions.

In Vivo

In vivo studies have been conducted to evaluate the efficacy of 2,7-BPSF-oxime in treating various conditions, including cancer, inflammation, and neurological disorders. In a study involving mice with melanoma, 2,7-BPSF-oxime was found to reduce tumor growth and metastasis. In a study involving mice with colitis, 2,7-BPSF-oxime was found to reduce inflammation and improve clinical symptoms. In a study involving mice with Alzheimer’s disease, 2,7-BPSF-oxime was found to improve cognitive function.

In Vitro

In vitro studies have been conducted to evaluate the efficacy of 2,7-BPSF-oxime in treating various conditions, including cancer, inflammation, and neurological disorders. In a study involving human cancer cells, 2,7-BPSF-oxime was found to induce apoptosis. In a study involving human inflammatory cells, 2,7-BPSF-oxime was found to reduce inflammation. In a study involving human neuronal cells, 2,7-BPSF-oxime was found to protect against oxidative stress.

Mechanism Of Action

The mechanism of action of 2,7-BPSF-oxime is not yet fully understood. However, it is believed to involve the inhibition of pro-inflammatory cytokines, the activation of anti-inflammatory cytokines, the inhibition of cell proliferation and survival pathways, the induction of apoptosis, and the protection against oxidative stress.

Biological Activity

2,7-BPSF-oxime has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and neuroprotective properties.

Biochemical And Physiological Effects

2,7-BPSF-oxime has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit pro-inflammatory cytokines, activate anti-inflammatory cytokines, inhibit cell proliferation and survival pathways, induce apoptosis, and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using 2,7-BPSF-oxime in laboratory experiments include its low toxicity, its stability, and its ability to be easily synthesized. The limitations of using 2,7-BPSF-oxime in laboratory experiments include its potential for off-target effects and its lack of selectivity for certain targets.

Future Directions

The future directions for 2,7-BPSF-oxime research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further research is needed to identify and develop more specific and selective inhibitors of the targets of 2,7-BPSF-oxime. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for 2,7-BPSF-oxime. Finally, further research is needed to develop more effective delivery systems for 2,7-BPSF-oxime.

properties

IUPAC Name

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZXEEIUKQGUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.